Cas no 848769-39-1 (3-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea)

3-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea is a structurally complex urea derivative featuring a dimethylaminophenyl and a 4-methylpiperazine moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its multifunctional groups, which may confer binding affinity for biological targets. The presence of a 4-fluorophenyl group enhances its stability and lipophilicity, while the dimethylamino and methylpiperazine substituents suggest potential modulation of solubility and pharmacokinetic properties. Its well-defined structure allows for precise modifications, making it valuable for medicinal chemistry research, particularly in the development of receptor-targeted therapies. The compound's synthetic versatility and tailored functional groups underscore its utility in drug discovery applications.
3-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea structure
848769-39-1 structure
Product name:3-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea
CAS No:848769-39-1
MF:C22H30FN5O
MW:399.504908084869
CID:5509405

3-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-[2-[4-(dimethylamino)phenyl]-2-(4-methyl-1-piperazinyl)ethyl]-N'-(4-fluorophenyl)-
    • 3-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea
    • Inchi: 1S/C22H30FN5O/c1-26(2)20-10-4-17(5-11-20)21(28-14-12-27(3)13-15-28)16-24-22(29)25-19-8-6-18(23)7-9-19/h4-11,21H,12-16H2,1-3H3,(H2,24,25,29)
    • InChI Key: ILIHLLMHUMGBRG-UHFFFAOYSA-N
    • SMILES: N(CC(C1=CC=C(N(C)C)C=C1)N1CCN(C)CC1)C(NC1=CC=C(F)C=C1)=O

3-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2038-1014-5μmol
3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea
848769-39-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2038-1014-1mg
3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea
848769-39-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2038-1014-20μmol
3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea
848769-39-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2038-1014-20mg
3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea
848769-39-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2038-1014-25mg
3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea
848769-39-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2038-1014-5mg
3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea
848769-39-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2038-1014-30mg
3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea
848769-39-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2038-1014-10μmol
3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea
848769-39-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2038-1014-10mg
3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea
848769-39-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2038-1014-2mg
3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea
848769-39-1 90%+
2mg
$59.0 2023-05-17

3-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea Related Literature

Additional information on 3-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea

Professional Introduction to Compound with CAS No. 848769-39-1 and Product Name: 3-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea

The compound with CAS No. 848769-39-1 and the product name 3-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple pharmacophoric moieties, including a dimethylamino group, a methylpiperazine moiety, and a fluorophenyl group, suggests that this compound may exhibit multifaceted biological activities. Such structural features are often engineered to enhance binding affinity and selectivity towards specific biological targets.

In recent years, there has been a growing interest in the development of novel urea-based derivatives as pharmacological agents. Urea moieties are well-known for their ability to form hydrogen bonds, which can be crucial for the interaction with biological targets such as enzymes and receptors. The specific substitution pattern in the compound 3-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea may contribute to its unique pharmacological profile. For instance, the fluorophenyl group can influence the electronic properties of the molecule, potentially affecting its metabolic stability and bioavailability.

One of the most compelling aspects of this compound is its potential role in addressing neurological and psychiatric disorders. The combination of a dimethylamino group and a methylpiperazine moiety is particularly noteworthy, as these structural elements are frequently found in drugs that target central nervous system (CNS) receptors. Recent studies have demonstrated that such derivatives can modulate neurotransmitter systems involved in conditions such as depression, anxiety, and schizophrenia. The presence of these pharmacophores in 3-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea suggests that it may possess similar therapeutic potential.

Furthermore, the fluorophenyl group in this compound adds another layer of complexity that could be exploited for therapeutic benefit. Fluoro-substituted aromatic rings are known for their ability to enhance binding affinity and metabolic stability, making them valuable in drug design. For example, fluoroalkyl groups can improve the lipophilicity of a molecule, facilitating its penetration across biological membranes. Additionally, fluorine atoms can participate in unique interactions with biological targets, such as halogen bonding, which may further enhance the efficacy of the compound.

The synthesis and characterization of this compound have been influenced by cutting-edge methodologies in organic chemistry. Advanced techniques such as combinatorial chemistry and high-throughput screening have enabled researchers to rapidly explore large libraries of compounds with varying structural motifs. The development of novel synthetic routes has also been instrumental in producing complex molecules like 3-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea with high yields and purity. These advancements have not only accelerated the discovery process but also allowed for more precise modulation of biological activity.

From a computational chemistry perspective, molecular modeling techniques have played a crucial role in understanding the interactions between this compound and its potential targets. Techniques such as docking studies and molecular dynamics simulations can provide insights into how the molecule binds to biological receptors at an atomic level. This information is invaluable for optimizing the structure of the compound to improve its pharmacological properties. For instance, computational studies have shown that subtle modifications around the urea core can significantly alter binding affinity and selectivity.

The potential applications of this compound extend beyond traditional pharmaceuticals. There is growing evidence suggesting that urea-based derivatives may have utility in other areas such as agrochemicals and materials science. The unique structural features of these compounds make them attractive candidates for developing novel materials with specific functionalities. For example, certain urea derivatives exhibit photophysical properties that make them suitable for use in organic electronics or as fluorescent probes in biochemical assays.

In conclusion, the compound with CAS No. 848769-39-1 and the product name 3-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea represents a promising candidate for further exploration in medicinal chemistry. Its complex molecular architecture and diverse set of pharmacophores position it as a valuable tool for developing new therapeutic agents targeting neurological and psychiatric disorders. Advances in synthetic chemistry, computational modeling, and biological screening continue to drive innovation in this field, paving the way for more effective treatments for various diseases.

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